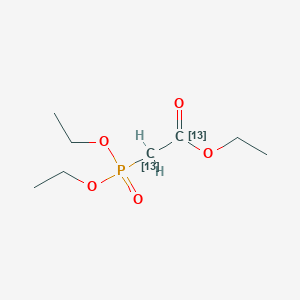

トリエチルホスホノ酢酸-13C2

説明

Synthesis Analysis

The synthesis of compounds incorporating triethyl phosphonoacetate-13C2 involves multi-step chemical reactions. For instance, the synthesis of (2,3-13C2) erucic acid, used in metabolic studies, employs triethylphosphonoacetate to extend the carbon chain of oleyl alcohol through a sequence of oxidation, condensation, and reduction steps. This method highlights the utility of triethyl phosphonoacetate-13C2 in synthesizing labeled compounds for detailed structural and functional analysis (Olsen & Bukata, 1993).

Molecular Structure Analysis

The molecular structure of compounds derived from triethyl phosphonoacetate-13C2 can be characterized using various spectroscopic techniques. Studies on diethyl alkyl- and benzyl-phosphonates, including those labeled with carbon-13, provide insights into the phosphorus–carbon spin–spin coupling constants over multiple bonds, illustrating the effects of molecular structure on NMR spectroscopic properties (Ernst, 1977).

Chemical Reactions and Properties

Triethyl phosphonoacetate-13C2 undergoes various chemical reactions, forming complex molecular structures. Its reactivity has been demonstrated in the synthesis of 11Z-retinals, where triethyl phosphonoacetate-13C2 is used to introduce carbon-13 labels into the molecule, facilitating solid-state NMR investigations of the rhodopsin chromophore (Mclean et al., 2011).

Physical Properties Analysis

The physical properties of triethyl phosphonoacetate-13C2, such as solubility, boiling point, and density, are crucial for its application in chemical syntheses. These properties determine the conditions under which the compound can be used and stored effectively.

Chemical Properties Analysis

Triethyl phosphonoacetate-13C2 exhibits specific chemical properties, including reactivity with various functional groups, stability under different conditions, and its role as a phosphonate ester in nucleophilic substitution reactions. These properties are pivotal in its application in organic synthesis, enabling the construction of complex molecular architectures.

- (Olsen & Bukata, 1993)

- (Ernst, 1977)

- (Mclean et al., 2011)

科学的研究の応用

ホルナー・ワーズワース・エモンズ (HWE) 反応

トリエチルホスホノ酢酸-13C2: は、炭素-炭素二重結合の形成に重要な役割を果たすHWE反応で広く使用されています 。この反応は、有機合成における貴重な中間体であるビニルホスホネートの合成に使用されます。13C2標識は、NMR分光法を用いて複雑な有機分子における化合物の組み込みを追跡するのに特に役立ちます。

辻・トロスト型反応

辻・トロスト反応では、トリエチルホスホノ酢酸-13C2はアリル置換反応における求核剤として機能します 。この用途は、アリル系にホスホネート基を導入するために不可欠であり、その後、生物活性化合物の合成のためにさらに操作することができます。

分子内ヘック型環化

この化合物は、五員環または六員環を形成するために使用される分子内ヘック型環化反応に関与しています 。これらの反応は、潜在的な薬理学的特性を持つ環状化合物の合成において重要です。

異性化

トリエチルホスホノ酢酸-13C2: は、分子内の二重結合の位置を変更する異性化反応で使用されます 。このプロセスは、異なる生物活性を示す可能性のあるさまざまな異性体の合成において重要です。

アルデヒドの合成

この化合物は、対応するアルコール基の酸化によるアルデヒドの合成における試薬として機能します 。13C2標識は、分光法による反応機構と経路の詳細な研究を可能にします。

分子内アリン-エン反応

トリエチルホスホノ酢酸-13C2: は、分子内アリン-エン反応にも使用されます 。これらの反応は、医薬品を含む多くの有機分子に共通の構造的特徴である芳香環の構築に使用されます。

キラル化合物の合成

(S)-プロピレンオキシドから2-メチルシクロプロパンカルボン酸などのキラル化合物を調製するための試薬として使用されます 。キラル化合物は、改善された有効性と副作用の軽減をもたらす薬物につながる可能性があるため、製薬業界で不可欠です。

NMR分光法および同位体標識研究

トリエチルホスホノ酢酸の13C2同位体標識は、化学反応における化合物の運命を追跡するためのNMR分光法において特に価値があります 。この用途は、さまざまな条件下での分子の挙動に関する洞察を提供し、反応速度論と機構の研究において基本的なものです。

作用機序

Target of Action

Triethyl phosphonoacetate-13C2 is primarily used as a reagent in organic synthesis . Its primary targets are carbonyl compounds, specifically aldehydes and ketones . These carbonyl compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Triethyl phosphonoacetate-13C2 interacts with its targets through the Horner-Wadsworth-Emmons (HWE) reaction or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base . When used in an HWE reaction with a carbonyl, the resulting alkene formed is usually the E alkene, and is generated with excellent regioselectivity .

Biochemical Pathways

The HWE reaction involving Triethyl phosphonoacetate-13C2 leads to the formation of alkenes from carbonyl compounds . This reaction is a crucial step in various biochemical pathways, particularly those involving the synthesis of complex organic molecules. The resulting alkenes can participate in further reactions, leading to a variety of downstream effects.

Result of Action

The primary result of the action of Triethyl phosphonoacetate-13C2 is the formation of alkenes from carbonyl compounds . This transformation is highly regioselective, typically leading to the formation of E alkenes . These alkenes can then participate in further reactions, contributing to the synthesis of a wide range of organic compounds.

Action Environment

The action of Triethyl phosphonoacetate-13C2 can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the HWE reaction . Additionally, the presence of other substances, such as bases or other reagents, can also impact the reaction . Therefore, careful control of the reaction environment is crucial for achieving the desired results with Triethyl phosphonoacetate-13C2.

Safety and Hazards

特性

IUPAC Name |

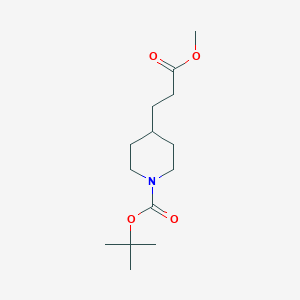

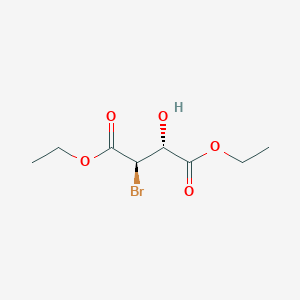

ethyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2]P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448099 | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100940-60-1 | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphonoacetate-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)